Home > Products > Screening Compounds P134342 > 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione - 55003-81-1

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

Catalog Number: EVT-3190724
CAS Number: 55003-81-1
Molecular Formula: C13H9N3O6
Molecular Weight: 303.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While no paper directly focuses on 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione synthesis, a general synthesis pathway for similar thalidomide derivatives is described: []

  • Starting Material: 3-Nitrophthalic acid is typically used as the starting material. []
  • Dehydration: 3-Nitrophthalic acid is dehydrated to produce 3-nitrophthalic anhydride. []
  • Amidation: 3-Nitrophthalic anhydride reacts with 3-aminopiperidine-2,6-dione trifluoroacetate to yield 3-nitro-N-(2,6-dioxopiperidin-3-yl)-phthalimide. []
  • Reduction: The nitro group in 3-nitro-N-(2,6-dioxopiperidin-3-yl)-phthalimide is reduced using palladium on carbon (Pd/C) and hydrogen gas. []
  • Modification: Further modifications can be introduced at the 3-N position of the phthalimide ring. One example is the introduction of an acetyl group, resulting in a 3-N acetylated analog. []

2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione

Compound Description: This compound served as a central structure in a study investigating novel cereblon (CRBN) modulators for potential antitumor applications. [] Specifically, a series of derivatives based on this core structure were synthesized and evaluated for their antiproliferative activity.

(3aR,7aS)-2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione

Compound Description: This compound is structurally analogous to thalidomide, featuring a six-membered unsaturated ring replacing the aromatic ring in thalidomide. [] The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation.

4-[(N,N-Dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This compound is a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivative investigated for its potential in preventing or treating diseases associated with elevated TNF-α levels. []

4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This compound is another substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivative studied for its potential therapeutic benefits in diseases linked to abnormal TNF-α activity. []

4-[(Acylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones

Compound Description: This represents a class of 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivatives, where various acyl groups are attached to the aminomethyl substituent at the 4-position of the isoindoline-1,3-dione ring. These derivatives were also explored for their potential therapeutic use in conditions related to abnormal TNF-α levels or activity. []

4-[(Cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Compound Description: This compound, a specific example of a 4-[(acylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivative, is highlighted for its potential in treating cutaneous lupus. [] The research emphasizes its use alone or in combination with other active agents.

4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

Compound Description: Pomalidomide is a clinically approved drug used in the treatment of multiple myeloma. It functions as an immunomodulatory agent with significant antitumor activity. Studies have focused on optimizing its formulation for oral administration. [, , , , ]

3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

Compound Description: This compound has demonstrated therapeutic efficacy in treating mantle cell lymphoma, particularly in cases that are relapsed, refractory, or resistant to conventional therapies. [, ]

Introduction to Cereblon-Targeting Immunomodulatory Agents

Cereblon (CRBN)-targeting immunomodulatory agents represent a revolutionary class of therapeutics that exploit the ubiquitin-proteasome system for targeted protein degradation. These compounds function as molecular glues, modifying the specificity of the CRL4CRBN E3 ubiquitin ligase complex to induce proteasomal degradation of disease-relevant proteins. The integration of a glutarimide moiety enables precise engagement with CRBN’s tri-tryptophan pocket, while variable substituents govern substrate specificity—a mechanism distinct from traditional enzyme inhibition [2] [5].

Historical Development of Glutarimide-Based E3 Ubiquitin Ligase Modulators

The evolution of glutarimide-based modulators began with the serendipitous rediscovery of thalidomide's anti-angiogenic and immunomodulatory properties in the 1990s, decades after its withdrawal due to teratogenicity. Structural optimization yielded:

  • 1st Generation: Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), limited by hydrolysis susceptibility and neurological toxicity [3] [5].
  • 2nd Generation: Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione), featuring an amino group at the 4-position of the phthaloyl ring, enhancing potency and solubility [5].
  • 3rd Generation: Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), with improved substrate range including IKZF1/3 [2].

Table 1: Generational Evolution of Glutarimide-Based CRBN Modulators

GenerationPrototype AgentKey Structural ModificationTherapeutic Advance
1stThalidomideUnsubstituted phthaloyl ringAnti-TNFα activity in ENL
2ndLenalidomide4-Amino substitution on phthalimide5q- MDS approval; enhanced myeloma response
3rdPomalidomide4-Amino with dehydrogenated phthalimideBroader IKZF1/3 degradation
Experimental5-Nitro derivative5-Nitro substitution on phthalimideNeo-substrate recruitment diversification

The strategic introduction of electron-withdrawing groups like nitro (–NO2) at the 5-position of the phthalimide ring (as in 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione) emerged to optimize chemical stability and degradation efficiency. This modification exploits steric and electronic effects to alter the solvent-exposed "protruding moiety," thereby redirecting CRBN toward non-canonical neo-substrates [3] [9].

Role of 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione in Targeted Protein Degradation

This nitroisoindolinone derivative exemplifies a mechanistic bridge between classical IMiDs and bifunctional PROTACs (Proteolysis-Targeting Chimeras). Its biochemical significance includes:

  • Molecular Glue Function: The compound induces a conformational shift in CRBN, creating a neo-interface that recruits zinc finger (C2H2) transcription factors like IKZF1/3 and ZFP91. Structural studies reveal that substrates bind via a β-hairpin motif containing a conserved glycine residue, facilitated by interactions between the nitro group and CRBN’s hydrophobic subpockets [2] [3].
  • Degradation Specificity: Unlike lenalidomide (which degrades CK1α) or pomalidomide (IKZF1/3), the 5-nitro configuration promotes degradation of GSPT1 translation termination factor—a vulnerability in acute myeloid leukemia. This illustrates how positional isomerism (4- vs. 5-nitro) dictates substrate selectivity [3] [9].
  • PROTAC Integration: The nitroisoindolinone scaffold serves as a CRBN-recruiting ligand in bifunctional degraders. For example, conjugates linking this moiety to BRD4 inhibitors effectively degrade oncogenic targets at nanomolar concentrations (DC50 <10 nM), as validated through ERE luciferase and in-cell Western assays [2].

Table 2: Protein Degradation Efficiency of Nitro-Substituted IMiD Analogs

CompoundCRBN Binding Ki (µM)Key Neo-SubstratesDegradation Efficiency (DC50, nM)
Thalidomide4.4 (MsCI4)IKZF1, SALL4>1,000
2-(2,6-Dioxo-3-yl)-4-nitro isomer11.0 (MsCI4)CK1α150
2-(2,6-Dioxo-3-yl)-5-nitro isomer8.9 (MsCI4)IKZF3, GSPT1<50

Nomenclature and Structural Classification Within the Immunomodulatory Imide Drug (IMiD) Family

Systematic Nomenclature:

  • IUPAC Name: 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
  • Synonyms: 5-Nitrothalidomide; BP-40452 (BroadPharm); CID 15552031 (PubChem) [1] [4]
  • Molecular Formula: C13H9N3O6
  • CAS Registry: 19171-18-7 (shared with 4-nitro isomer; verify position) [8] [9]

Structural Classification:The compound belongs to the phthalimide subclass of IMiDs, characterized by a dioxoisoindoline ring fused to the glutarimide. Key features include:

  • Stereochemistry: A chiral center at C3 of the piperidine ring (R/S-configuration). The (S)-enantiomer exhibits preferential CRBN binding, though epimerization occurs under physiological conditions [3] [7].
  • Positional Isomerism: The 5-nitro regioisomer (meta to imide fusion) demonstrates distinct crystallographic packing vs. the 4-nitro analog (ortho). This alters dipole moments and hydrogen-bond acceptor capacity (TPSA: 129 Ų), impacting solubility and protein interactions [8] [9].
  • Synthetic Accessibility: Prepared via condensation of 3-nitrophthalic anhydride with glutamine derivatives, followed by cyclization. Recent advances enable functionalization via fluoride-enhanced Suzuki coupling, preserving stereochemistry under anhydrous conditions [7].

Table 3: Structural Comparison of Nitrothalidomide Isomers

Property4-Nitrothalidomide5-Nitrothalidomide
IUPAC Name2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
CAS Registry19171-18-719171-18-7 (verify position)
CRBN Affinity (Ki)11.0 µM (MsCI4)8.9 µM (MsCI4)
Thermal StabilityMP >200°CMP >200°C
Bioactivity ProfileCasein kinase 1α degradationIKZF3/GSPT1 degradation

Properties

CAS Number

55003-81-1

Product Name

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

InChI

InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18)

InChI Key

MYPNWKPZEHVONN-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.